N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as TDZ or thidiazuron and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Anticancer and DNA Binding Applications
- Discovery of Rosin Derivatives : Two dehydroabietic acid derivatives incorporating 1,3,4-thiadiazole were synthesized and evaluated for their ability to bind with DNA and exhibit anticancer properties. These derivatives showed selective cytotoxicity against cancer cell lines, with one showing stronger antiproliferative effects than clinically used cisplatin and oxaliplatin. Their cytotoxicity was closely related to their DNA binding ability, indicating potential applications in cancer therapy (Li et al., 2020).
Anti-inflammatory Activity
- Synthesis of 1,3,4-Thiadiazoles with Anti-inflammatory Properties : A series of 1,3,4-thiadiazole derivatives were synthesized, showing significant anti-inflammatory activity. This highlights their potential as therapeutic agents for inflammation-related conditions (Maddila et al., 2016).
Synthesis and Characterization of Metal Complexes
- Carbonic Anhydrase Inhibitors : Novel metal complexes of a derivative containing the 1,3,4-thiadiazol moiety were synthesized, exhibiting strong inhibitory effects on human carbonic anhydrase enzymes. This suggests their potential in treating conditions related to these enzymes (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activity
- Furan-2-Carboxamide-Bearing Thiazole for Antimicrobial Activity : A thiazole-based heterocyclic amide was synthesized and demonstrated good antimicrobial activity against various bacteria and fungi, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).
Anticancer Evaluation
- Microwave-Assisted Synthesis of Benzamide Derivatives : A series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated for their in vitro anticancer activity. Several compounds exhibited promising activity, indicating their potential as anticancer agents (Tiwari et al., 2017).
Insecticidal Activity
- Discovery of Insecticidal N-(5-aryl-1,3,4-thiadiazol-2-yl)amides : A new class of insecticides based on the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide structure was developed, showing activity against sap-feeding insect pests. This work opens new avenues for the development of insecticides (Eckelbarger et al., 2017).
Mechanism of Action
Target of Action
N-(1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a derivative of 1,3,4-thiadiazole, a class of nitrogen-sulfur containing heterocycles . The primary targets of this compound are bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s inhibitory effect on these bacteria suggests its potential as an antibacterial agent .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth . The strong aromaticity of the ring also provides great in vivo stability to this five-membered ring system .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it likely interferes with essential biochemical pathways in the target bacteria, leading to their growth inhibition .
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring is believed to provide great in vivo stability , which could potentially influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of growth in certain bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . This suggests that the compound could have potential applications as an antibacterial agent .
properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5OS2/c11-4(3-1-13-10-8-3)7-5-9-6-2-12-5/h1-2H,(H,7,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGFUQRBQFKDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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